Nodusmicin

Antimicrobial Resistance Macrolide Antibiotics Staphylococcus aureus

Sourcing nodusmicin for SAR studies is often hindered by its scarcity and confusion with nargenicin. Nodusmicin resolves this with a unique C-9-devoid scaffold enabling regiospecific derivatization (reactivity: C-18 > C-9 > C-11), inaccessible from nargenicin. • Enables synthesis of C-9 ester libraries for antibacterial SAR; MIC 125-250 μg/mL against S. aureus (UC-76, UC-6685, UC-6690). • Active against anaerobes (B. fragilis, C. perfringens), serving as a chemical probe for anaerobic bacteriology. • Fermentation-derived, ≥98% HPLC purity; stable at -20°C; shipped ambient/blue ice for global delivery.

Molecular Formula C23H34O7
Molecular Weight 422.5 g/mol
CAS No. 76265-48-0
Cat. No. B1140493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodusmicin
CAS76265-48-0
Molecular FormulaC23H34O7
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C
InChIInChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1
InChIKeyLUCYVUUQBYQHOV-DWYOGVBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Nodusmicin Chemotype & Procurement


Nodusmicin is a naturally occurring macrolide antibiotic produced by fermentation of Saccharopolyspora hirsuta and Nocardia argentinensis . It is a co-metabolite and structural analog of nargenicin, sharing the core macrocyclic lactone scaffold but critically lacking the pyrrole ester moiety at the C-9 position [1]. This structural distinction directly impacts its derivatization potential and biological profile. The compound is primarily recognized for its activity against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus, and certain anaerobic bacteria .

Why Nodusmicin Substitution Fails


Generic substitution of nodusmicin with other macrolides or even its close co-metabolite nargenicin is not scientifically valid due to fundamental differences in structural reactivity and target profile. The absence of the C-9 pyrrole ester in nodusmicin, compared to nargenicin, creates a unique hierarchy of hydroxyl group reactivity (C-18 > C-9 > C-11) that is essential for selective, regiospecific chemical derivatization—a feature not replicable by nargenicin [1]. Furthermore, while both compounds are macrolides, nodusmicin's bioactivity profile demonstrates unique potency against anaerobic bacteria, an attribute that distinguishes it from many standard macrolide antibiotics . Therefore, substituting nodusmicin with an alternative compound in a research or industrial protocol would fundamentally alter the experiment's chemical and biological outcomes, compromising data reproducibility and project validity.

Nodusmicin Differentiation Evidence


Anti-S. aureus Potency vs. Nargenicin-A1

Nodusmicin exhibits a distinct spectrum and level of antibacterial activity compared to its closely related co-metabolite, Nargenicin-A1. While Nargenicin-A1 demonstrates potent activity against Methicillin-resistant S. aureus (MRSA) with mean Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 25 μg/mL depending on the resistance profile [1], Nodusmicin's activity against S. aureus is substantially lower, with reported MICs of 125 to 250 μg/mL . This quantitative difference, likely attributable to the absence of the pyrrole ester in Nodusmicin, is critical for applications where lower antimicrobial pressure or a specific resistance bypass mechanism is required.

Antimicrobial Resistance Macrolide Antibiotics Staphylococcus aureus

Regiospecific Hydroxyl Derivatization

The hydroxyl groups of nodusmicin exhibit a defined reactivity hierarchy of C-18 > C-9 > C-11 for esterification and silylation reactions [1]. This property is not shared by nargenicin, where the C-9 hydroxyl is blocked by a pyrrole ester. The high selectivity of the C-18 position allows for a two-step chemoselective protection strategy, enabling the specific esterification of the C-9 hydroxyl group. This regiospecific control is crucial for the targeted synthesis of novel nodusmicin analogs [2].

Medicinal Chemistry Semisynthesis Natural Product Derivatization

Anaerobic Activity Profile

Nodusmicin is documented to possess activity against anaerobic bacteria, including clinically relevant pathogens such as Bacteroides fragilis and Clostridium perfringens [1]. This is a distinguishing feature, as the activity of many common macrolides (e.g., erythromycin, clarithromycin) is predominantly against aerobic Gram-positive and some Gram-negative bacteria, with limited to no utility against anaerobic infections. This expanded spectrum positions nodusmicin as a specific probe for anaerobic target validation.

Anaerobic Bacteriology Antibiotic Discovery Spectrum of Activity

Solubility & Storage Conditions

For consistent in vitro and in vivo studies, understanding a compound's handling parameters is essential. Nodusmicin is a solid with defined solubility in key laboratory solvents including DMSO, DMF, and ethanol, but has limited solubility in water . To ensure long-term stability and prevent degradation, the compound must be stored at -20°C [1]. These specific requirements differ from other macrolides (e.g., azithromycin, which is more stable at room temperature) and are critical for avoiding experimental artifacts caused by compound precipitation or degradation.

Compound Management Assay Development Formulation

Nodusmicin Validated Applications


Regiospecific Semisynthesis of Macrolide Analogs

This is the primary validated industrial application for nodusmicin. As established, the unique reactivity hierarchy of its hydroxyl groups (C-18 > C-9 > C-11) enables selective, regiospecific chemical modification [1]. Researchers and process chemists procure nodusmicin as a starting material to synthesize a library of C-9 esters or other derivatives that are inaccessible from nargenicin. This approach is essential for structure-activity relationship (SAR) studies aimed at discovering new antibacterial agents or other bioactive molecules.

Anaerobic Target & Broad-Spectrum Research

Based on its documented activity against anaerobic pathogens such as Bacteroides fragilis and Clostridium perfringens [2], nodusmicin serves as a valuable chemical probe in anaerobic bacteriology. Research groups studying the physiology of anaerobic infections or screening for novel compounds with activity against this niche can use nodusmicin as a positive control or as a scaffold for further optimization. Its distinct spectrum, compared to standard macrolides, justifies its specific procurement for these studies.

Structure-Spectrum Relationship Analysis

Nodusmicin is a critical comparator compound for understanding the structural determinants of macrolide antibiotic activity. A direct comparison of its MIC data (125-250 μg/mL for S. aureus) against the more potent nargenicin-A1 (MICs of 0.12-25 μg/mL for S. aureus) [3] highlights the profound impact of the C-9 pyrrole ester on anti-staphylococcal potency. Procuring both compounds allows researchers to delineate the pharmacophore responsible for high-potency activity, providing key insights for drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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